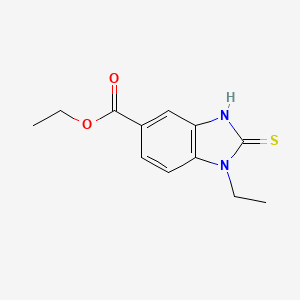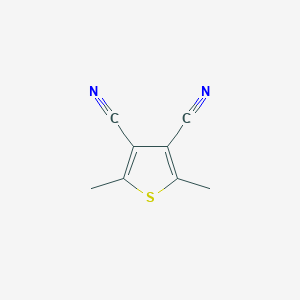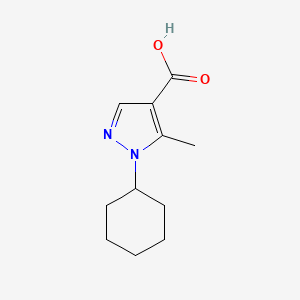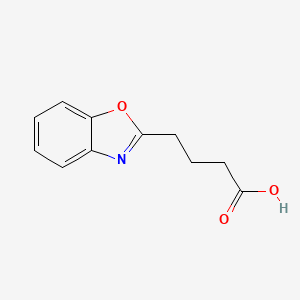
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
Vue d'ensemble
Description
- Structure : The molecule consists of a benzimidazole ring with an ethyl ester group and a mercapto (sulfhydryl) group attached at specific positions .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions, which may vary depending on the desired yield and purity. Researchers have explored various synthetic routes, including condensation reactions, cyclization, and esterification. Detailed synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester is crucial for understanding its properties and reactivity. The benzimidazole core provides rigidity, while the ethyl ester and mercapto groups contribute to its functional characteristics. Researchers have investigated the stereochemistry and conformational aspects of this compound .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Proteomics Research
This compound is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Anticancer Research
Benzimidazole derivatives, including this compound, have been studied for their potential anticancer properties . They could potentially inhibit the growth of cancer cells or induce apoptosis (programmed cell death).
Antiviral Research
Benzimidazole derivatives have also been explored for their antiviral properties . They could potentially inhibit the replication of viruses within host cells.
Antiparasitic Research
These compounds have shown promise in antiparasitic research . They could potentially be used to treat diseases caused by parasitic organisms.
Antihypertensive Research
Benzimidazole derivatives have been studied for their potential antihypertensive effects . They could potentially help in managing high blood pressure.
Anti-inflammatory Research
These compounds have also been explored for their anti-inflammatory properties . They could potentially reduce inflammation in the body.
Antidiabetic Research
Benzimidazole derivatives have shown potential in antidiabetic research . They could potentially help in managing blood sugar levels.
Antioxidant Research
These compounds have been studied for their potential antioxidant effects . They could potentially protect the body’s cells from damage caused by free radicals.
Mécanisme D'action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
The solubility of the compound in ethanol and its slight solubility in water suggest that it could be absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be determined through further studies.
Result of Action
Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWHZYYLDSQVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3381993.png)


